2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl-
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Overview
Description
2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with dimethylamino, ethyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Ethylation and Phenylation: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using appropriate alkyl and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino, ethyl, or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties compared to the parent compound.
Scientific Research Applications
2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Shares structural similarities with the presence of a dimethylamino group and a heterocyclic core.
Methylamino- and Dimethylaminoquinolines: These compounds also contain dimethylamino groups and quinoline cores, making them structurally related.
Uniqueness
2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13468-27-4 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
7-(dimethylamino)-1-ethyl-3-phenylquinolin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-4-21-18-13-16(20(2)3)11-10-15(18)12-17(19(21)22)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
ONUKVSFEFHPRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N(C)C)C=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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